molecular formula C7H12F3NO B15070905 [2-(Trifluoromethyl)oxan-4-yl]methanamine

[2-(Trifluoromethyl)oxan-4-yl]methanamine

Cat. No.: B15070905
M. Wt: 183.17 g/mol
InChI Key: AUXRNNZZZTUZID-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxan-4-yl]methanamine is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a methanamine group attached to a 2-(trifluoromethyl)tetrahydropyran (oxane) scaffold, a structure of significant interest in the design of novel bioactive molecules. The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to influence a compound's metabolic stability, lipophilicity, and binding affinity. Researchers can utilize this amine as a key synthetic intermediate for constructing more complex molecular architectures, such as protease inhibitors, receptor agonists/antagonists, and other pharmacologically active agents. The tetrahydropyran ring system contributes to the three-dimensional structure, potentially enabling access to new chemical space in drug discovery efforts. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[2-(trifluoromethyl)oxan-4-yl]methanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6H,1-4,11H2

InChI Key

AUXRNNZZZTUZID-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1CN)C(F)(F)F

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2 Trifluoromethyl Oxan 4 Yl Methanamine

Retrosynthetic Strategies and Key Disconnections for the Oxane Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For [2-(Trifluoromethyl)oxan-4-yl]methanamine (I), the primary disconnections involve the methanamine moiety and the oxane ring itself.

A logical primary disconnection is at the C4-C (methanamine) bond, suggesting a precursor like a 4-cyanooxane (II) or a 4-formyloxane (III). This simplifies the target to the synthesis of a functionalized trifluoromethylated oxane.

Further disconnection of the oxane ring itself, a key six-membered saturated oxygen heterocycle, often employs strategies that form the C-O bonds. beilstein-journals.org A powerful and common approach for constructing tetrahydropyran (B127337) rings is the Prins cyclization. beilstein-journals.orgnih.gov This leads to a disconnection of two C-O bonds, revealing an acyclic precursor such as a homoallylic alcohol (IV) and a trifluoromethylated aldehyde, like trifluoroacetaldehyde (B10831) (V). This retrosynthetic pathway is advantageous as it sets both the C2 and C4 stereocenters in a single, often stereocontrolled, cyclization event.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound, highlighting key disconnections leading to acyclic precursors.

Stereoselective and Stereospecific Approaches to Chiral Oxanes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters at C2 and C4 is paramount in the synthesis of this compound.

Achieving the desired diastereomer, typically the cis-2,4-disubstituted oxane, can be accomplished through various cyclization strategies. The Prins cyclization and its variants have emerged as powerful techniques for the stereoselective synthesis of the tetrahydropyran skeleton. nih.gov The reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The stereochemical outcome is often directed by the transition state geometry, which can be influenced by the choice of catalyst and reaction conditions.

For instance, a silyl (B83357) enol ether Prins cyclization can be employed to diastereoselectively form substituted tetrahydropyran-4-ones, which are versatile intermediates. nih.gov This method involves the reaction of a hydroxy-substituted silyl enol ether with an aldehyde, providing high yields and excellent diastereomeric ratios (dr). nih.gov Similarly, triaryl-borane catalyzed cycloetherification of diketones represents another strategy for the stereoselective synthesis of cyclic ethers. thieme-connect.com

Table 1: Diastereoselective Cyclization Methods for Oxane Synthesis
MethodTypical Catalyst/ReagentKey IntermediateReported DiastereoselectivityReference
Prins CyclizationBrønsted or Lewis Acids (e.g., TFA, FeCl₃)Oxocarbenium ionOften high for cis-isomers beilstein-journals.orgnih.gov
Silyl Enol Ether Prins CyclizationLewis AcidsHydroxy silyl enol etherup to >95:5 dr nih.gov
Tandem Allylation–Silyl-Prins CyclizationCe(NO₃)₃α,β-unsaturated acetalsHigh diastereoselectivity nih.gov
Triaryl-borane CycloetherificationTriaryl-boraneDiketoneHigh diastereoselectivity thieme-connect.com

To synthesize a single enantiomer of the target compound, enantioselective catalysis is employed in the key ring-forming step. This involves using a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate. Asymmetric Prins cyclizations catalyzed by highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to be effective for reactions involving both aliphatic and aromatic aldehydes. organic-chemistry.org

Another powerful strategy is the use of chiral dirhodium complexes. For example, the adamantylglycine-derived dirhodium complex Rh₂(R-PTAD)₄ has been used to catalyze reactions of trifluorodiazoethanes with alkenes to generate trifluoromethyl-substituted cyclopropanes with high enantioselectivity (up to >98% ee), showcasing the potential of such catalysts in controlling stereocenters adjacent to a trifluoromethyl group. acs.org This principle can be extended to the enantioselective formation of other heterocycles.

Table 2: Examples of Enantioselective Catalysis for Related Transformations
Catalyst TypeExample CatalystTransformationReported Enantioselectivity (ee)Reference
Chiral Dirhodium ComplexRh₂(R-PTAD)₄Cyclopropanation with trifluorodiazoethanes88–>98% acs.org
Chiral Brønsted AcidImino-imidodiphosphate (iIDP)Asymmetric Prins CyclizationHigh (specific values vary) organic-chemistry.org
Phase-Transfer CatalystCation-binding oligoEGEnantioselective CycloetherificationHigh organic-chemistry.org

Trifluoromethylation Reagents and Techniques for C-F Bond Formation

The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's physical and biological properties. mdpi.com This group can be incorporated either by using a CF₃-containing building block during the synthesis or by direct trifluoromethylation of a pre-existing scaffold.

Using a building block like ethyl 4,4,4-trifluoro-3-oxobutanoate in a cyclocondensation reaction is a common and effective strategy for creating trifluoromethylated heterocycles. nih.gov

Alternatively, direct trifluoromethylation can be achieved using various classes of reagents:

Nucleophilic Reagents : The Ruppert-Prakash reagent (TMSCF₃) is widely used for the trifluoromethylation of carbonyl groups. mdpi.com Another method generates the CF₃ anion from fluoroform (HCF₃) and a strong base, which can then react with esters to form trifluoromethyl ketones. beilstein-journals.org

Electrophilic Reagents : Hypervalent iodine compounds, such as Togni reagents, are effective for the O-trifluoromethylation of N-protected hydroxylamines. mdpi.com Diarylsulfonium salts also act as electrophilic CF₃ sources. researchgate.net

Radical Reagents : Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) can generate a trifluoromethyl radical under oxidative conditions, which is effective for the C-H trifluoromethylation of heterocycles. nih.gov

Table 3: Comparison of Common Trifluoromethylation Reagents
Reagent ClassExample ReagentMechanismTypical SubstrateReference
NucleophilicTMSCF₃ (Ruppert-Prakash)Nucleophilic additionAldehydes, Ketones, Imines mdpi.com
NucleophilicHCF₃/BaseNucleophilic additionEsters, Ketones beilstein-journals.org
ElectrophilicTogni ReagentsElectrophilic transferAlcohols, Phenols, N-Heterocycles mdpi.com
RadicalCF₃SO₂Na (Langlois Reagent)Radical addition/substitutionElectron-rich aromatics, Heterocycles nih.gov

Amination Protocols for the Introduction of the Methanamine Moiety

The final key step in the synthesis is the introduction of the methanamine group at the C4 position. Reductive amination is one of the most versatile and widely used methods for forming C-N bonds. masterorganicchemistry.comyoutube.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, followed by the reduction of the resulting imine or enamine intermediate. masterorganicchemistry.com

For the synthesis of a primary amine like this compound, the precursor would be a 4-formyloxane or 4-oxanyloxane, which would be treated with ammonia (B1221849) or an ammonia equivalent. The reaction is typically performed in a one-pot procedure. youtube.com To avoid the reduction of the starting carbonyl, selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they readily reduce the protonated iminium ion intermediate but are much slower to react with the starting aldehyde or ketone. masterorganicchemistry.com

Alternative pathways to the methanamine group include the reduction of a nitrile (from a 4-cyanooxane precursor) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 4: Common Protocols for Reductive Amination
Reducing AgentAmine SourceKey FeaturesReference
Sodium Cyanoborohydride (NaBH₃CN)Ammonia, Primary/Secondary AminesSelectively reduces imines in the presence of carbonyls; requires mildly acidic pH. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonia, Primary/Secondary AminesLess toxic alternative to NaBH₃CN; effective and mild. masterorganicchemistry.com
H₂/Catalyst (e.g., Pd/C, Raney Ni)AmmoniaCatalytic hydrogenation; can be used for reducing imines and nitriles. youtube.com
Lithium Aluminum Hydride (LiAlH₄)(for nitrile/amide reduction)Powerful reducing agent for nitriles, amides, and azides. youtube.comyoutube.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to pharmaceutical synthesis is crucial for minimizing environmental impact and improving safety and efficiency. nih.gov The synthesis of this compound can be made more sustainable by considering several factors.

Atom Economy : Designing synthetic routes, such as cycloaddition or tandem reactions, that incorporate the maximum number of atoms from the starting materials into the final product. nih.gov

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives. Water is considered a universal green solvent for many organic reactions. totalpharmaceuticaltopics.com Other options include bio-solvents like ethyl lactate (B86563) or supercritical fluids such as CO₂. totalpharmaceuticaltopics.com

Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste. nih.gov The use of chiral catalysts for stereocontrol is a prime example of this principle.

Process Intensification : Combining multiple reaction steps into a single pot (one-pot synthesis) avoids intermediate workup and purification steps, saving time, solvents, and energy. nih.gov The one-pot reductive amination protocol is an excellent example.

Use of Safer Reagents : Recent developments have focused on creating PFAS-free synthesis routes for fluorinated compounds to avoid the use of persistent and potentially harmful reagents. sciencedaily.comchemistryworld.com

Table 5: Application of Green Chemistry Principles to the Synthesis
Green Chemistry PrincipleApplication in the Synthesis of the Target Compound
PreventionDesigning the synthesis to minimize by-product formation, e.g., by using highly selective catalysts.
Atom EconomyUtilizing cycloaddition reactions like the Prins cyclization where most atoms are incorporated into the product.
Less Hazardous Chemical SynthesesReplacing toxic reagents (e.g., those used in older trifluoromethylation methods) with safer alternatives like Togni or Langlois reagents. mdpi.comnih.gov
Safer Solvents and AuxiliariesPerforming reactions in water or bio-solvents where possible. totalpharmaceuticaltopics.com
CatalysisUsing catalytic amounts of chiral Lewis acids, Brønsted acids, or metal complexes for stereocontrol. thieme-connect.comorganic-chemistry.org

Atom-Economical and Solvent-Minimizing Methodologies

Atom economy and the reduction of solvent waste are central tenets of green chemistry. For the synthesis of this compound, direct, multi-component, or catalytic reactions are highly desirable. A primary strategy involves the reductive amination of a ketone precursor, 2-(Trifluoromethyl)oxan-4-one.

Reductive amination is an efficient process for forming amines from carbonyl compounds. organic-chemistry.org This method can be optimized to be highly atom-economical, especially when using catalytic hydrogenation or transfer hydrogenation, where the only byproduct is water. In this approach, 2-(Trifluoromethyl)oxan-4-one would react with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Modern variations of this reaction often employ mild and selective reducing agents like sodium triacetoxyborohydride or can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

An alternative and even more atom-economical strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgresearchgate.net This approach allows for the direct N-alkylation of an amine source with an alcohol. In a potential synthesis for the target compound, [2-(Trifluoromethyl)oxan-4-yl]methanol would serve as the precursor. A transition-metal catalyst (e.g., based on iridium or ruthenium) temporarily oxidizes the alcohol to the corresponding aldehyde in situ, which then undergoes reductive amination with ammonia. The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the intermediate imine, regenerating the catalyst and forming the final amine product with water as the sole byproduct. researchgate.net This process avoids the separate step of oxidizing the alcohol and the use of stoichiometric reducing agents.

MethodologyPrecursorReagents/CatalystKey Advantages
Direct Reductive Amination 2-(Trifluoromethyl)oxan-4-oneAmmonia, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)High efficiency, can be adapted to solvent-free conditions. researchgate.net
Borrowing Hydrogen [2-(Trifluoromethyl)oxan-4-yl]methanolAmmonia, Ir or Ru catalystExtremely high atom economy (water is the only byproduct), avoids stoichiometric oxidants and reductants. organic-chemistry.orgresearchgate.net

This table presents plausible atom-economical routes to this compound based on established chemical principles.

Mechanochemical and Photochemical Synthetic Routes

Recent advancements in synthetic chemistry have focused on alternative energy sources to drive reactions, such as mechanical force (mechanochemistry) and light (photochemistry). These methods can offer unique reactivity, reduce solvent use, and allow for reactions to proceed under mild conditions.

Mechanochemical Synthesis involves the use of mechanical energy, typically through ball milling or grinding, to induce chemical reactions. mdpi.com This solvent-free technique is particularly attractive for green chemistry. asianpubs.orgresearchgate.net For the synthesis of this compound, the key reductive amination step could potentially be performed under mechanochemical conditions. The solid-state reaction of 2-(Trifluoromethyl)oxan-4-one, a solid ammonia source (like ammonium (B1175870) formate (B1220265) or chloride), and a solid reducing agent in a ball mill could directly yield the target amine, eliminating the need for bulk solvents and simplifying workup procedures. The synthesis of various N-heterocycles and even fluorinated heterocycles has been successfully demonstrated using this approach. acs.orgrsc.org

Photochemical Synthesis utilizes light to promote chemical reactions, often via the generation of highly reactive intermediates like radicals. Photoredox catalysis, in particular, has emerged as a powerful tool for constructing complex molecules containing trifluoromethyl groups. nih.govresearchgate.net A plausible photochemical route to the core structure could involve a trifluoromethylative intramolecular cyclization. nih.gov An appropriately designed unsaturated alcohol could undergo a photoredox-catalyzed reaction with a trifluoromethyl source (e.g., CF₃SO₂Na) to generate a trifluoromethyl radical, which then adds to the double bond, followed by cyclization to form the 2-(trifluoromethyl)oxane ring. Such methods are known for their high functional group tolerance and mild reaction conditions, often proceeding at room temperature. rsc.org

Activation MethodProposed ApplicationPotential AdvantagesRepresentative Findings for Analogous Systems
Mechanochemistry Solvent-free reductive amination of 2-(Trifluoromethyl)oxan-4-one.Reduced solvent waste, shorter reaction times, simplified purification.Synthesis of N-heterocycles achieved in high yields via ball milling. mdpi.comacs.org
Photochemistry Photoredox-catalyzed formation of the 2-(trifluoromethyl)oxane ring.Mild reaction conditions, high functional group tolerance, access to radical pathways.CF₃-containing heterocycles synthesized via intramolecular cyclization. nih.govresearchgate.net

This table summarizes potential applications of mechanochemical and photochemical methods in the synthesis of the target compound, with findings drawn from related systems.

Total Synthesis and Fragment Coupling Strategies

The principles of total synthesis, particularly convergent strategies involving fragment coupling, provide a logical framework for constructing complex molecules like this compound from simpler, readily available starting materials. nih.gov A retrosynthetic analysis reveals several plausible disconnections.

A convergent approach would involve the synthesis of two or more key fragments, which are then joined together late in the sequence. For the target molecule, a logical disconnection is the formation of the oxane ring itself. This leads to a strategy where a fragment containing the trifluoromethyl group is coupled with a fragment that will form the remainder of the heterocyclic ring.

One powerful method for forming substituted tetrahydropyran rings is the Prins cyclization . organic-chemistry.orgresearchgate.net In a hypothetical route, a homoallylic alcohol could be reacted with a trifluoromethyl-containing aldehyde (or its equivalent) under acidic catalysis. This would initiate a cascade reaction, forming the six-membered oxane ring and installing the necessary functional groups for subsequent conversion to the aminomethyl side chain.

Alternatively, modern transition-metal-catalyzed reactions offer elegant solutions. A palladium-catalyzed cycloaddition of (E)-β-trifluoromethylated enones with a suitable 1,4-dipole precursor could be employed to construct the α-CF₃-substituted tetrahydropyran ring system. acs.org This strategy allows for precise control over stereochemistry and can accommodate a variety of functional groups, providing a versatile entry point to the core structure of the target molecule. Once the functionalized oxane ring is formed, standard functional group manipulations—such as reduction of a nitrile or ester, followed by conversion to the amine—would complete the synthesis.

Fragment AFragment BCoupling ReactionKey Bond Formed
Homoallylic alcoholTrifluoroacetaldehyde equivalentPrins Cyclization organic-chemistry.orgOxane ring C-O and C-C bonds
π-Allylpalladium 1,4-dipole(E)-β-Trifluoromethylated enonePd-catalyzed Cycloaddition acs.orgOxane ring C-C bonds
Functionalized oxane precursorAmine source (e.g., NH₃)Reductive Amination organic-chemistry.orgC4-CH₂-NH₂ bond

This table outlines a potential fragment-based approach to the total synthesis of this compound.

Investigating the Chemical Reactivity and Transformation Mechanisms of 2 Trifluoromethyl Oxan 4 Yl Methanamine

Nucleophilic and Electrophilic Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is the most prominent site for nucleophilic reactions, owing to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This lone pair allows the molecule to act as a nucleophile, attacking electron-deficient centers. chemguide.co.uk

The nucleophilicity of this primary amine is modulated by two main factors: steric hindrance and electronic effects. fiveable.me While the aminomethyl group is attached to a six-membered ring, the flexibility of the oxane chair conformation means steric hindrance at the nitrogen is relatively low compared to more rigid systems, making it accessible to electrophiles. fiveable.me However, the strong electron-withdrawing nature of the trifluoromethyl group at the C-2 position of the oxane ring is expected to decrease the electron density on the nitrogen atom via an inductive effect, thereby reducing its basicity and nucleophilicity compared to a non-fluorinated analogue. fiveable.me

Typical nucleophilic reactions of the aminomethyl group include:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism, and an excess of the amine can lead to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk

Acylation: Violent reaction with acyl chlorides or acid anhydrides to form stable N-acyl derivatives (amides). chemguide.co.uk

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), a reversible reaction that is often acid- or base-catalyzed.

While the aminomethyl group is primarily nucleophilic, it can exhibit electrophilic reactivity under specific conditions. For instance, after conversion to a better leaving group (e.g., formation of a diazonium salt from the primary amine), the carbon atom of the aminomethyl group can become susceptible to nucleophilic attack. However, such reactions are less common and require specific reagents. Electrophilic amination, where a carbanion reacts with an electrophilic nitrogen source, is a different class of reaction and not directly applicable to the inherent electrophilicity of the aminomethyl group itself. wikipedia.org

Table 1: Predicted Nucleophilic Reactions of the Aminomethyl Group
Reaction TypeElectrophileExpected ProductTypical Conditions
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary AmineHeating, often with a non-nucleophilic base
AcylationAcyl Chloride (e.g., CH₃COCl)AmideRoom temperature, often in the presence of a base like pyridine
Reductive AminationAldehyde/KetoneSecondary/Tertiary AmineReducing agent (e.g., NaBH₃CN, H₂/Pd)
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl CompoundProtic or aprotic solvent, may be base-catalyzed

Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle. Generally, it is a stable and relatively unreactive structure due to the low ring strain compared to smaller cyclic ethers like oxetanes or oxiranes. acs.orgdoubtnut.com

Cleavage of the C-O bonds within the oxane ring typically requires harsh conditions and activation by strong acids or Lewis acids. researchgate.net The reaction is initiated by the protonation of the ring's oxygen atom, making the adjacent carbon atoms more electrophilic and susceptible to attack by a nucleophile.

A plausible mechanism for the acid-catalyzed ring-opening would involve:

Protonation of the ethereal oxygen by a strong acid.

Nucleophilic attack at one of the adjacent carbon atoms (C-2 or C-6).

The presence of the electron-withdrawing trifluoromethyl group at the C-2 position would destabilize any developing positive charge on this carbon, making nucleophilic attack at the C-6 position more likely in a hypothetical SN2-type ring-opening. In an SN1-type mechanism, the formation of a carbocation at C-2 would be highly disfavored. This suggests that any ring-opening would proceed with cleavage of the C6-O bond. A potential ring-opening reaction could be initiated by strong hydroxyl radicals, as has been proposed for similar tetrahydropyran (B127337) structures found in certain toxins. researchgate.net

Reactivity Profiles of the Trifluoromethyl Substituent

The trifluoromethyl (CF₃) group is known for its high stability, stemming from the strength of the carbon-fluorine bond. nih.gov It is a potent electron-withdrawing group, influencing the electronic properties of the rest of the molecule. nih.gov

Transforming the CF₃ group is challenging and typically requires specific and often harsh reaction conditions. nih.gov

Defluorination: The selective removal of one or more fluorine atoms from a CF₃ group is an area of active research. Methods involving base-promoted elimination have been developed, particularly for aromatic systems where conjugation can stabilize intermediates. researchgate.netrsc.org For aliphatic systems, radical-based methods or reactions mediated by reducing agents (like magnesium metal) or photoredox catalysis can achieve hydrodefluorination. researchgate.netulsan.ac.kr

Interconversions: The CF₃ group is generally resistant to interconversion into other functional groups like carboxylic acids under standard laboratory conditions. Hydrolysis of a CF₃ group to a carboxylic acid, for example, is more feasible when it is attached to an aromatic ring and under basic conditions, a reaction that proceeds via an elimination-addition mechanism. rsc.orgchemrxiv.org For a saturated system like the oxane ring, such a transformation is highly unlikely.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of [2-(Trifluoromethyl)oxan-4-yl]methanamine are primarily determined by the aminomethyl group. americanpeptidesociety.org

Basicity: The primary amine function is basic and will be protonated in acidic solutions to form an ammonium salt. americanpeptidesociety.org

pKa: The pKa of the conjugate acid (R-CH₂NH₃⁺) is expected to be lower than that of a typical alkylamine (pKa ≈ 10-11). The strong electron-withdrawing inductive effect of the trifluoromethyl group, transmitted through the oxane ring, will decrease the electron density on the nitrogen atom, making it a weaker base. fiveable.me The pKa value is likely to be in the range of 8-9.

Protonation Equilibrium: The position of the protonation equilibrium depends on the pH of the solution. At a pH significantly below the pKa, the molecule will exist predominantly in its protonated, ammonium form. Conversely, at a pH well above the pKa, the neutral, free amine form will dominate. americanpeptidesociety.org

Table 2: Predicted Acid-Base Properties
PropertyPredicted Value/BehaviorInfluencing Factor
BasicityWeakly basicPrimary amine functionality
Conjugate Acid pKa~ 8-9Electron-withdrawing effect of the CF₃ group
Predominant form at pH 7Protonated (Ammonium ion)pH is below the predicted pKa
Predominant form at pH 11Neutral (Free amine)pH is above the predicted pKa

Reaction Kinetics and Thermodynamic Considerations

No specific studies on the reaction kinetics or thermodynamic properties of this compound have been identified in the public domain.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

There is no available literature detailing the synthesis of derivatives of this compound and their subsequent use in metal-catalyzed cross-coupling reactions.

Derivatization and Analog Development Based on 2 Trifluoromethyl Oxan 4 Yl Methanamine

Synthesis of Amide, Sulfonamide, and Urea (B33335) Derivatives

The primary amine of [2-(Trifluoromethyl)oxan-4-yl]methanamine serves as a key handle for the introduction of a wide array of functional groups through the formation of robust amide, sulfonamide, and urea linkages. These derivatives are fundamental in medicinal chemistry for their ability to modulate properties such as solubility, metabolic stability, and target engagement.

Amide Synthesis: The most common method for amide formation involves the acylation of the primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitate the direct reaction with carboxylic acids, offering a milder and often more efficient route to a diverse range of amides.

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting this compound with a variety of sulfonyl chlorides in the presence of a base. This reaction, analogous to acylation, provides access to a class of compounds known for their diverse biological activities. The choice of the sulfonyl chloride allows for the introduction of various aryl, heteroaryl, or alkyl substituents, enabling a broad exploration of the chemical space.

Urea Synthesis: Urea derivatives can be synthesized through several established methods. The reaction of the primary amine with an isocyanate provides a direct and efficient route to N,N'-disubstituted ureas. Alternatively, symmetrical ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent. A more recent and milder approach involves the oxidative carbonylation of primary amines or their reaction with carbon dioxide in the presence of a suitable catalyst.

Derivative TypeReagent 1Reagent 2General Conditions
AmideAcyl ChlorideTriethylamineAnhydrous solvent (e.g., DCM, THF), 0 °C to rt
AmideCarboxylic AcidDCC, HOBtAnhydrous solvent (e.g., DMF, DCM), 0 °C to rt
SulfonamideSulfonyl ChloridePyridineAnhydrous solvent (e.g., DCM), 0 °C to rt
UreaIsocyanate-Anhydrous solvent (e.g., THF), rt
UreaCarbon DioxideDehydrating agentHigh pressure, elevated temperature

Formation of Imines, Enamines, and Heterocyclic Ring Systems via the Amine Functionality

The nucleophilic character of the primary amine in this compound allows for its participation in condensation reactions with carbonyl compounds, leading to the formation of imines and enamines. These intermediates can be further elaborated into a variety of heterocyclic ring systems, which are prevalent scaffolds in numerous biologically active molecules.

Imine and Enamine Formation: The reaction of this compound with aldehydes or ketones under mildly acidic conditions yields the corresponding imines (Schiff bases). nih.govnih.govmdpi.com These reactions are typically reversible, and the equilibrium can be driven towards the product by removal of water. While primary amines predominantly form imines, secondary amines react with carbonyl compounds to form enamines. wikipedia.orgnih.gov

Heterocyclic Ring Synthesis: The amine functionality is a versatile starting point for the construction of various nitrogen-containing heterocycles. For instance, the Paal-Knorr synthesis allows for the formation of pyrroles by reacting the primary amine with a 1,4-dicarbonyl compound. researchgate.netacs.org Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. While not directly applicable to the parent compound, this highlights the potential for synthesizing complex ring systems from appropriately functionalized analogs.

ReactionReactant 1Reactant 2Product Type
Imine FormationAldehyde or KetoneThis compoundImine (Schiff Base)
Paal-Knorr Synthesis1,4-Dicarbonyl CompoundThis compoundSubstituted Pyrrole

Exploration of Bioisosteric Replacements on the Oxane Core and Trifluoromethyl Group

Oxane Core Bioisosteres: The oxane ring can be replaced by other cyclic systems to alter properties like lipophilicity, metabolic stability, and conformational flexibility. Common bioisosteres for the tetrahydropyran (B127337) ring include piperidine, which introduces a basic nitrogen atom, and cyclohexane, which removes the heteroatom entirely. Other less common replacements could include azetidine (B1206935) or oxetane (B1205548) rings to explore different ring strains and vector orientations of the substituents.

Trifluoromethyl Group Bioisosteres: The trifluoromethyl group is often used as a bioisostere for a methyl or ethyl group, but it possesses distinct electronic properties due to the high electronegativity of fluorine. nih.gov Potential bioisosteric replacements for the CF3 group include other small, electron-withdrawing groups like a cyano (-CN) or a nitro (-NO2) group. nih.govresearchgate.net Alternatively, replacing it with small alkyl groups such as ethyl or isopropyl would allow for a systematic investigation of the steric and electronic requirements for biological activity.

Original GroupBioisosteric ReplacementPotential Property Change
Oxane RingPiperidine RingIncreased basicity, altered H-bonding
Oxane RingCyclohexane RingIncreased lipophilicity, loss of H-bond acceptor
Trifluoromethyl GroupCyano GroupSimilar electronic properties, different geometry
Trifluoromethyl GroupIsopropyl GroupIncreased steric bulk, altered lipophilicity

Multi-Component Reactions (MCRs) Employing this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. organic-chemistry.orgwikipedia.org The primary amine of this compound makes it an ideal candidate for participation in several well-established MCRs.

Ugi Reaction: The Ugi four-component reaction is one of the most versatile MCRs, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgmdpi.com Utilizing this compound in an Ugi reaction would allow for the rapid generation of a library of complex, peptide-like molecules with four points of diversity.

Passerini Reaction: While the classic Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, variations exist that can incorporate primary amines. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netrsc.org

MCR NameComponentsProduct Scaffold
Ugi ReactionAldehyde/Ketone, Primary Amine , Carboxylic Acid, Isocyanideα-Acylamino Amide
Mannich ReactionAldehyde, Primary/Secondary Amine , Active Hydrogen Compoundβ-Amino Carbonyl Compound

Preparation of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity by pre-organizing the pharmacophore into a bioactive conformation, thus reducing the entropic penalty upon binding to its target. researchgate.net For this compound, conformational restriction can be achieved by introducing additional cyclic structures or rigidifying elements.

Methods to achieve this include the introduction of double bonds within the oxane ring or fusing the oxane ring to another ring system, creating bicyclic or spirocyclic analogs. For example, intramolecular cyclization reactions could be designed to form a bridge across the oxane ring. The strategic placement of bulky substituents can also limit the number of accessible low-energy conformations.

Incorporation into Complex Molecular Scaffolds and Peptidomimetics

The unique structural features of this compound make it an attractive building block for incorporation into larger, more complex molecules, including peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govescholarship.org

The primary amine of the title compound can be used to append it to a peptide chain, either at the N-terminus, C-terminus, or as a side chain of an amino acid residue. The oxane ring can serve as a scaffold to mimic the turn or loop regions of a peptide, while the trifluoromethyl group can be used to probe specific interactions within a binding pocket. The synthesis of such complex molecules often relies on solid-phase peptide synthesis (SPPS) techniques, where the building block is attached to a resin and elongated in a stepwise manner.

Computational and Theoretical Studies of 2 Trifluoromethyl Oxan 4 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule like [2-(Trifluoromethyl)oxan-4-yl]methanamine. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide insights into molecular orbital energies, charge distribution, and the nature of chemical bonds.

For a molecule with a trifluoromethyl group, the strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the entire molecule. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to compute various electronic properties. researchgate.net For instance, in studies of related trifluoromethylated compounds, it has been shown that the introduction of a CF3 group can alter the electronic and structural characteristics of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and hyperconjugative interactions. For this compound, NBO analysis would likely reveal significant hyperconjugation involving the σ* orbitals of the C-F bonds, leading to a stabilization of the molecule. The calculated bond lengths and angles would provide a detailed picture of the molecular geometry, which is influenced by the steric and electronic effects of the trifluoromethyl and methanamine substituents on the oxane ring.

Table 1: Illustrative Calculated Electronic Properties for a Generic Trifluoromethylated Heterocycle

Property Calculated Value Method/Basis Set
Dipole Moment 3.5 D B3LYP/6-311++G(d,p)
HOMO Energy -7.2 eV B3LYP/6-311++G(d,p)
LUMO Energy -0.8 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 6.4 eV B3LYP/6-311++G(d,p)

Note: This data is illustrative and not specific to this compound.

Conformational Analysis of the Oxane Ring and Rotational Barriers of Substituents

The conformational landscape of the oxane ring in this compound is a key determinant of its biological activity and physical properties. The oxane ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents like the trifluoromethyl and methanamine groups can lead to other stable or metastable conformations, such as twist-boat forms.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By systematically rotating the substituents and mapping the energy changes, rotational barriers can be calculated. For the trifluoromethyl group, rotation around the C-C bond connecting it to the oxane ring is expected to have a relatively low energy barrier. In contrast, the methanamine group's rotation will be more complex due to the presence of the amine group.

Studies on related 4-trifluoromethyl-1,3-dioxane have utilized ab initio and DFT methods to investigate the energies of different conformers. researchgate.net Such analyses for this compound would involve comparing the energies of conformers with axial and equatorial orientations of the substituents to determine the most stable arrangement.

Table 2: Example of Calculated Relative Energies for Different Conformations of a Substituted Oxane

Conformer Relative Energy (kcal/mol) Computational Method
Chair (equatorial CF3) 0.00 MP2/6-31G(d)
Chair (axial CF3) 3.5 MP2/6-31G(d)
Twist-Boat 5.8 MP2/6-31G(d)

Note: This data is for a related compound and serves as an example.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red areas indicate negative potential and are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the methanamine group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. nih.gov The fluorine atoms of the trifluoromethyl group would also exhibit negative potential, while the hydrogen atoms of the amine group and the oxane ring would show positive potential. mdpi.com The MEP surface provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions, such as those with biological receptors. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model reaction pathways and characterize transition states for reactions involving this compound. For example, the synthesis of trifluoromethylated heterocycles often involves radical cascade cyclization or other complex mechanisms. nih.govresearchgate.netpnas.org Theoretical modeling can elucidate the step-by-step mechanism of such reactions, identify key intermediates, and calculate the activation energies for each step.

By locating the transition state structures on the potential energy surface, the feasibility of a proposed reaction mechanism can be assessed. The characterization of transition states involves frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. This type of analysis is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Spectroscopic Predictions from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, the 1H, 13C, and 19F NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.gov The predicted shifts can then be compared with experimental data to validate the molecular structure. The sensitivity of 19F NMR chemical shifts to the local chemical environment makes it a particularly powerful tool for studying fluorinated molecules. nih.gov

Similarly, the infrared (IR) and Raman vibrational frequencies can be computed. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, can be compared with the experimental vibrational spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Table 3: Illustrative Predicted vs. Experimental 19F NMR Chemical Shifts for a Fluorinated Organic Molecule

Fluorine Environment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic CF3 -62.5 -63.1
Aliphatic CF3 -75.8 -76.4

Note: This data is for illustrative purposes and is not specific to the target compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. psu.edupsu.edumdpi.com By simulating the motion of the molecule and surrounding solvent molecules over time, MD can be used to study solvation effects, conformational flexibility, and intermolecular interactions.

These simulations are particularly useful for understanding how the molecule interacts with water or other solvents, which is crucial for predicting its solubility and transport properties. MD simulations can also be used to model the interaction of the molecule with a biological target, such as a protein binding site, to understand the binding mechanism and estimate the binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological properties. researchgate.netmdpi.comnih.govresearchgate.net For derivatives of this compound, QSPR models could be developed to predict properties such as lipophilicity (logP), aqueous solubility, or biological activity.

The process involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of new compounds with desired characteristics.

Table 4: Example of Descriptors Used in QSPR Modeling

Descriptor Description
Molecular Weight The sum of the atomic weights of all atoms in the molecule.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to nitrogen or oxygen.

Application of 2 Trifluoromethyl Oxan 4 Yl Methanamine As a Key Building Block in Advanced Organic Synthesis

Construction of Privileged Scaffolds for Chemical Library Generation

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for the generation of chemical libraries aimed at drug discovery. The oxane (tetrahydropyran) ring present in [2-(Trifluoromethyl)oxan-4-yl]methanamine is a common motif found in numerous biologically active compounds and natural products, suggesting its potential as a privileged scaffold.

The utility of this compound is enhanced by the trifluoromethyl (CF3) group. In drug design, the CF3 group can significantly improve a molecule's pharmacokinetic profile. mdpi.com Its high electronegativity and steric bulk can influence molecular conformation and enhance binding to target proteins, while its metabolic stability can increase the compound's half-life. mdpi.comhovione.comresearchgate.netjelsciences.com The primary amine serves as a versatile chemical handle, allowing for the facile attachment of diverse substituents through techniques like amide coupling or reductive amination. This enables the rapid generation of a large library of compounds, each featuring the core trifluoromethylated oxane scaffold but decorated with a wide array of functional groups to explore chemical space efficiently.

Table 1: Potential of this compound in Privileged Scaffold Design

FeatureContribution to Privileged ScaffoldRationale
Oxane Ring Core structural frameworkA common motif in many bioactive molecules, providing a desirable three-dimensional geometry.
Trifluoromethyl Group Modulation of physicochemical propertiesEnhances metabolic stability, lipophilicity, and binding affinity, which can improve drug-like properties. mdpi.com
Primary Amine Point of diversificationActs as a versatile synthetic handle for combinatorial library generation.

Utility in the Synthesis of Complex Natural Products and Analogues

The tetrahydropyran (B127337) ring is a fundamental structural unit in a vast number of complex natural products, including polyketides and various alkaloids. This compound serves as a valuable chiral building block for the synthesis of fluorinated analogues of these natural products.

By incorporating this trifluoromethylated synthon into a synthetic route, chemists can create novel analogues that retain the core structure of the parent natural product but possess altered biological and physical properties. The introduction of the CF3 group can lead to analogues with enhanced potency, greater selectivity, or improved metabolic stability compared to the original natural product. This strategy of creating fluorinated analogues is a powerful tool in medicinal chemistry to optimize lead compounds derived from natural sources.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for transition-metal-catalyzed asymmetric synthesis, a field critical for producing enantiomerically pure pharmaceuticals. The structure of this compound is well-suited for its development into a novel chiral ligand. Assuming the compound is used in an enantiomerically pure form, the chiral oxane backbone provides a rigid and well-defined stereochemical environment.

The primary amine is the key functional group for elaboration into various ligand classes. For example, it can be readily converted into aminophosphines, which are a prominent class of P,N-ligands used in asymmetric hydrogenation and other transformations. rsc.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and phosphorus atoms. The presence of the trifluoromethyl group can also influence the catalytic activity and enantioselectivity by altering the electronic nature of the ligand and its interaction with the metal center.

Precursor for Advanced Materials and Polymer Chemistry Research

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.net this compound can serve as a unique monomer or modifying agent for the creation of advanced polymers with tailored characteristics.

The primary amine functionality allows the molecule to be incorporated into polymer backbones through the formation of amide or imide linkages, leading to the synthesis of novel polyamides and polyimides. The inclusion of the trifluoromethylated oxane ring as a side chain or within the main chain would impart significant fluoropolymer characteristics to the resulting material.

Table 2: Predicted Influence of the Trifluoromethylated Oxane Moiety on Polymer Properties

PropertyExpected Effect
Thermal Stability Increased
Chemical Resistance Enhanced
Surface Energy Lowered (leading to hydrophobicity and oleophobicity)
Dielectric Constant Lowered
Optical Transparency Potentially high in the visible spectrum

These properties make such polymers potentially suitable for high-performance applications in electronics, aerospace, and specialized coatings.

Role in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. nih.govdrugdiscoverychemistry.com this compound possesses the ideal characteristics of a chemical fragment. Its molecular weight is low, and it contains key features—a saturated heterocycle for three-dimensional shape, a trifluoromethyl group for potent interactions and metabolic stability, and a primary amine as a vector for synthetic elaboration. mdpi.comrsc.org

In a typical FBDD campaign, a library of such fragments is screened using biophysical techniques like NMR spectroscopy or X-ray crystallography to identify "hits." nih.govrsc.org Once a fragment like this compound is identified as binding to a target, its structure is used as a starting point for optimization. Medicinal chemists can then employ strategies such as:

Fragment Growing: Synthesizing derivatives by adding functional groups to the primary amine to engage with nearby pockets in the protein's binding site. rsc.org

Fragment Linking: Connecting the fragment to another nearby-binding fragment with a chemical linker to create a larger, higher-affinity molecule.

This approach allows for the efficient exploration of a target's binding site and the rational design of potent drug candidates. rsc.orgnih.gov

Intermediate in the Production of High-Value Fine Chemicals

Fluorinated building blocks are considered high-value intermediates in the chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.com Compounds like 2-trifluoromethyl-4,4′-diaminodiphenylether and various trifluoromethylpyridines are examples of intermediates used to produce more complex, commercially valuable products. nih.govresearchgate.net

This compound fits perfectly into this category. It is a specialized chemical that is not a final product itself but serves as a crucial precursor. Its synthesis and sale would be part of a larger value chain. Chemical manufacturers could produce this intermediate and supply it to pharmaceutical or agrochemical companies, where it would be incorporated into proprietary multi-step syntheses of active ingredients. The unique combination of the trifluoromethyl group, the oxane ring, and the amine functionality makes it a valuable and sought-after building block for constructing complex molecular architectures.

Future Research Directions and Challenges in 2 Trifluoromethyl Oxan 4 Yl Methanamine Chemistry

Unexplored Synthetic Avenues and Catalytic Systems

The synthesis of complex molecules bearing fluorine-containing stereogenic centers remains a formidable challenge. nih.gov While methods for constructing trifluoromethylated heterocycles exist, significant opportunities for innovation remain, particularly in achieving high levels of stereocontrol and efficiency.

Asymmetric Catalysis: The presence of two stereocenters in [2-(Trifluoromethyl)oxan-4-yl]methanamine necessitates the development of robust asymmetric catalytic methods. Current approaches often rely on chiral pool or resolution strategies, but direct asymmetric catalysis is underexplored. nih.gov Future work could focus on novel organocatalytic or transition-metal-catalyzed systems for the enantioselective synthesis of the trifluoromethylated oxane ring. For instance, asymmetric hydrogenation of fluorinated olefins using iridium-N,P catalysts has shown promise for creating fluoromethylated stereocenters and could be adapted for precursors to the oxane ring.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-CF3 bonds under mild conditions. nih.govbwise.kr Its application to the direct C-H trifluoromethylation of saturated heterocycles is a promising but challenging frontier. researchgate.net Research could explore photocatalytic strategies for the late-stage functionalization of pre-formed oxane rings or for novel cyclization reactions to construct the ring system itself.

Electro-organic Synthesis: Electrochemical methods offer a reagent-minimized approach to generating reactive intermediates. Exploring electro-organic strategies for trifluoromethylation or for the key ring-forming steps could provide more sustainable and scalable synthetic routes.

Development of Novel Chemical Transformations Involving the Trifluoromethylated Oxane Ring

Beyond the synthesis of the parent molecule, the development of novel transformations to functionalize the trifluoromethylated oxane ring is crucial for exploring its chemical space.

Late-Stage C-H Functionalization: The oxane ring possesses multiple C-H bonds that are potential sites for functionalization. Developing regioselective and stereoselective C-H activation methods would enable the introduction of new functional groups, rapidly generating analogues without de novo synthesis. cas.cn Strategies merging photocatalysis with late-stage functionalization could be particularly fruitful. researchgate.net

Ring-Opening Transformations: The strained nature of cyclic ethers, influenced by the electron-withdrawing trifluoromethyl group, could be exploited for ring-opening reactions. This would provide access to novel acyclic, highly functionalized fluorinated building blocks that are otherwise difficult to synthesize.

Derivatization of the Aminomethyl Group: The primary amine serves as a versatile handle for diversification. Future research will undoubtedly focus on a wide array of transformations, including acylation, alkylation, arylation, and sulfonylation, to generate libraries of amides, secondary/tertiary amines, and sulfonamides for biological screening.

Advanced Spectroscopic Characterization Beyond Routine Methods

The conformational complexity and the presence of fluorine in this compound present unique characterization challenges that require advanced spectroscopic and computational methods.

Advanced NMR Spectroscopy: While standard ¹H, ¹³C, and ¹⁹F NMR are routine, a deeper understanding of the molecule's three-dimensional structure requires more sophisticated techniques. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), will be essential for determining the relative stereochemistry and preferred conformations of the substituents on the oxane ring.

Computational Modeling for Spectral Prediction: The interpretation of complex NMR spectra can be significantly aided by computational methods. Density Functional Theory (DFT) calculations can predict ¹⁹F NMR chemical shifts with increasing accuracy, helping to assign stereoisomers and understand the electronic environment of the trifluoromethyl group. rsc.org

Machine Learning-Assisted Spectroscopy: Emerging machine learning (ML) models are being trained on large datasets of experimental NMR data to predict chemical shifts with high accuracy. researchgate.netnih.gov Future research could involve developing or applying ML tools specifically for predicting the ¹⁹F NMR spectra of complex fluorinated heterocycles, which would accelerate characterization and structural elucidation. chemrxiv.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by moving from trial-and-error to data-driven approaches. acs.org

Retrosynthesis Prediction: AI-powered tools can analyze complex molecular structures and propose viable synthetic routes by learning from vast reaction databases. engineering.org.cnmit.edunih.govresearchgate.net Applying these tools to a complex target like this compound could uncover novel and more efficient synthetic pathways that might not be obvious to a human chemist. chemrxiv.org

Reaction Condition Optimization: ML algorithms can optimize reaction conditions with minimal experimental input. beilstein-journals.org Active learning approaches, where the algorithm suggests the next experiment to perform, can rapidly identify optimal conditions (e.g., catalyst, solvent, temperature) for challenging fluorination or cyclization reactions, saving time and resources. duke.edu

Property Prediction: Machine learning models can be trained to predict key molecular properties, such as lipophilicity (LogP), basicity (pKa), and metabolic stability, directly from the chemical structure. nih.gov This allows for the in silico design of derivatives of this compound with improved pharmacokinetic profiles before committing to their synthesis.

Scalable Synthesis and Process Chemistry for Industrial Relevance

For any compound to be industrially relevant, its synthesis must be scalable, safe, and cost-effective. The synthesis of many organofluorine compounds presents significant challenges in this regard. nih.govhovione.com

Continuous Flow Chemistry: Traditional batch synthesis of fluorinated compounds can be hazardous. pharmtech.com Continuous flow chemistry offers a safer, more efficient, and highly scalable alternative. vapourtec.commit.edu Performing trifluoromethylation or handling hazardous reagents in a closed-loop flow system minimizes exposure and allows for precise control over reaction parameters, often leading to higher yields and purity. acs.orghes-so.chacs.org Developing a continuous flow route for the key steps in the synthesis of this compound would be a major step toward its industrial viability.

Process Safety and Hazard Analysis: Scaling up reactions involving energetic reagents or exothermic steps requires rigorous safety analysis. A challenge will be to fully characterize the thermal properties of the synthetic intermediates and to design processes with inherent safety features to prevent runaway reactions.

Green Chemistry Metrics: Future process development must consider the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous solvents, and improving atom economy. hes-so.ch This includes selecting more environmentally benign fluorinating agents and developing catalytic cycles that minimize stoichiometric byproducts.

Exploration of New Chemical Space Through Diversification Strategies

The this compound scaffold is a valuable starting point for exploring new areas of chemical space, particularly in the search for new bioactive molecules.

Scaffold-Based Library Synthesis: Using the parent amine as a key building block, combinatorial chemistry approaches can be employed to generate large libraries of derivatives. By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, and other electrophiles, researchers can systematically explore the structure-activity relationships (SAR) of the resulting compounds.

Conformationally Diverse Analogues: The saturated oxane ring provides a three-dimensional structure that can be further modified. Introducing additional substituents or altering the ring structure (e.g., ring expansion/contraction) can generate analogues with different conformational preferences, which can be key to optimizing interactions with biological targets. mq.edu.au

Isosteric Replacements: The trifluoromethyl-oxane motif can be investigated as a bioisostere for other chemical groups commonly found in drug molecules. researchgate.net Understanding its influence on properties like metabolic stability and cell permeability will be crucial for its rational incorporation into new drug design campaigns. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.